The compound is classified as a spiro compound, specifically a diazaspiro derivative, which features a bicyclic structure where two rings share a single atom. The classification of 1,9-diazaspiro[5.5]undecane is primarily based on its molecular structure that includes nitrogen atoms within the rings, enhancing its reactivity and biological interactions. Its synthesis and derivatives have been explored in various studies, highlighting its significance in medicinal chemistry and biological research .
The synthesis of 1,9-diazaspiro[5.5]undecane can be achieved through several methods, with the most common involving cyclization reactions that create the spiro structure.
The molecular structure of 1,9-diazaspiro[5.5]undecane features two nitrogen atoms incorporated into a spiro configuration, contributing to its unique chemical properties.
The spatial arrangement of atoms within this compound contributes to its biological activity, particularly in interactions with various receptors and enzymes involved in neurotransmission and other biochemical pathways .
1,9-Diazaspiro[5.5]undecane participates in various chemical reactions that modify its functional groups or introduce new substituents.
The outcomes of these reactions depend heavily on the choice of reagents and environmental conditions such as temperature and solvent polarity.
The mechanism of action for 1,9-diazaspiro[5.5]undecane involves interactions with specific biological targets that mediate its pharmacological effects.
By modulating receptor activity and enzyme function, this compound can affect multiple biochemical pathways related to pain management, obesity treatment, and other disorders.
The physical and chemical properties of 1,9-diazaspiro[5.5]undecane are critical for understanding its behavior in various environments.
Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize these properties accurately.
The applications of 1,9-diazaspiro[5.5]undecane span across several scientific fields:
1,9-Diazaspiro[5.5]undecane derivatives demonstrate significant therapeutic potential as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme regulating de novo lipogenesis and fatty acid oxidation. These compounds typically feature a pyrazole ring fused at positions 3 and 4 of the diazaspiro core and a carbonyl group at position 2. Pfizer researchers synthesized a library of 125 such derivatives, with compound 1b (3,4-pyrazole-fused) exhibiting exceptional dual ACC1/ACC2 inhibition (IC₅₀ = 3.4 nM and 1.0 nM, respectively). Structural optimization revealed that:
Table 1: ACC Inhibition by Selected 1,9-Diazaspiro[5.5]undecane Derivatives
Compound | R Group at Position 9 | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | Passive Permeability (Papp ×10⁻⁶ cm/s) |
---|---|---|---|---|
1b | 4-Cyano-2-methylphenyl | 3.4 | 1.0 | 1.5 |
1c | 4-Cyanophenyl | 17 | 7 | 0.8 |
1j | Isoquinolinyl | 10 | 4 | 8.2 |
1o | 4-(Dimethylamino)quinoline | 74 | 29 | 5.9 |
In vivo studies with compound 1j (5 mg/kg oral dose in rats) suppressed de novo lipogenesis by >80%, validated via ¹⁴C-acetate incorporation assays. This confirms the scaffold’s utility in modulating lipid metabolism for obesity and type 2 diabetes mellitus [2].
1,9-Diazaspiro[5.5]undecane derivatives target 11β-hydroxysteroid dehydrogenase type 1 (11β-hydroxysteroid dehydrogenase type 1), which locally amplifies glucocorticoid activity in adipose and hepatic tissues—a driver of metabolic syndrome. These compounds typically incorporate a 2-carbonyl moiety and arene/heteroarene fusion. Patent WO2008024497A2 discloses derivatives such as adamantyl-1,9-diazaspiro[5.5]undecanes that inhibit cortisol activation in adipocytes. While exact IC₅₀ values remain proprietary, molecular docking confirms high affinity for the 11β-hydroxysteroid dehydrogenase type 1 active site. Key pharmacodynamic effects include:
Table 2: Structural Features of 11β-hydroxysteroid dehydrogenase type 1-Inhibiting Derivatives
Structural Feature | Role in 11β-hydroxysteroid dehydrogenase type 1 Inhibition |
---|---|
2-Carbonyl Group | Hydrogen-bonds with catalytic residues (Tyr177, Ser170) |
Arene Fusion (positions 4,5) | Enhances hydrophobic contact with substrate-binding cleft |
Adamantyl at Position 9 | Blocks steroid entry tunnel via van der Waals interactions |
Transgenic rodent models overexpressing 11β-hydroxysteroid dehydrogenase type 1 develop obesity, insulin resistance, and dyslipidemia—phenotypes reversed by such inhibitors, supporting their therapeutic rationale [3].
Non-glucosidic 1,9-diazaspiro[5.5]undecane derivatives overcome limitations of conventional α-glucosidase inhibitors (e.g., acarbose-induced gastrointestinal distress). Spiro-fused barbiturate derivatives (e.g., SPO-7 and SPO-9) exhibit nanomolar IC₅₀ values against α-glucosidase:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1